Piceatannol Piceatannol Piceatannol is a stilbenol that is trans-stilbene in which one of the phenyl groups is substituted by hydroxy groups at positions 3 and 4, while the other phenyl group is substituted by hydroxy groups at positions 3 and 5. It has a role as a protein kinase inhibitor, a tyrosine kinase inhibitor, an antineoplastic agent, a plant metabolite, a hypoglycemic agent and an apoptosis inducer. It is a stilbenol, a member of resorcinols, a member of catechols and a polyphenol. It derives from a hydride of a trans-stilbene.
Piceatannol, also known as RSVL-1 or astringinin, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Thus, piceatannol is considered to be an aromatic polyketide lipid molecule. Piceatannol is considered to be a practically insoluble (in water) and relatively neutral molecule. Piceatannol has been found in human placenta tissue. Within the cell, piceatannol is primarily located in the membrane (predicted from logP). Piceatannol exists in all eukaryotes, ranging from yeast to humans. Piceatannol participates in a number of enzymatic reactions. In particular, piceatannol can be biosynthesized from trans-stilbene. Piceatannol can also be converted into trans-astringin.
Brand Name: Vulcanchem
CAS No.: 10083-24-6
VCID: VC0539628
InChI: InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1+
SMILES: c1(c(ccc(\C=C\c2cc(O)cc(c2)O)c1)O)O
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol

Piceatannol

CAS No.: 10083-24-6

Inhibitors

VCID: VC0539628

Molecular Formula: C14H12O4

Molecular Weight: 244.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Piceatannol - 10083-24-6

CAS No. 10083-24-6
Product Name Piceatannol
Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
IUPAC Name (E)-4-[2-(3,5Dihydroxyphenyl)ethenyl]1,2-benzenediol, 3,3′,4,5′-Tetrahydroxy-trans-stilbene
Standard InChI InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1+
Standard InChIKey CDRPUGZCRXZLFL-OWOJBTEDSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O
SMILES c1(c(ccc(\C=C\c2cc(O)cc(c2)O)c1)O)O
Canonical SMILES C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O
Appearance Solid powder
Physical Description Solid
Description Piceatannol is a stilbenol that is trans-stilbene in which one of the phenyl groups is substituted by hydroxy groups at positions 3 and 4, while the other phenyl group is substituted by hydroxy groups at positions 3 and 5. It has a role as a protein kinase inhibitor, a tyrosine kinase inhibitor, an antineoplastic agent, a plant metabolite, a hypoglycemic agent and an apoptosis inducer. It is a stilbenol, a member of resorcinols, a member of catechols and a polyphenol. It derives from a hydride of a trans-stilbene.
Piceatannol, also known as RSVL-1 or astringinin, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Thus, piceatannol is considered to be an aromatic polyketide lipid molecule. Piceatannol is considered to be a practically insoluble (in water) and relatively neutral molecule. Piceatannol has been found in human placenta tissue. Within the cell, piceatannol is primarily located in the membrane (predicted from logP). Piceatannol exists in all eukaryotes, ranging from yeast to humans. Piceatannol participates in a number of enzymatic reactions. In particular, piceatannol can be biosynthesized from trans-stilbene. Piceatannol can also be converted into trans-astringin.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3'-hydroxyresveratol
3,3',4',5-tetrahydroxystilbene
3,3',4,5'-tetrahydroxy stilbene
3,3',4,5'-tetrahydroxystilbene
3,5,3',4'-tetrahydroxy-stilbene
3,5,3',4'-tetrahydroxy-trans-stilbene
3,5,3',4'-tetrahydroxystilbene
astringinin
demethyl isorhapontigenin
piceatannol
piceatanol
RSVL-1
Reference 1. Piotrowska H, Kucinska M, Murias M. Biological activity of piceatannol: leaving the shadow of resveratrol. Mutat Res. 2012 Jan-Mar;750(1):60-82. doi: 10.1016/j.mrrev.2011.11.001. PMID: 22108298.

2. Kwon JY, Seo SG, Heo YS, Yue S, Cheng JX, Lee KW, Kim KH. Piceatannol, natural polyphenolic stilbene, inhibits adipogenesis via modulation of mitotic clonal expansion and insulin receptor-dependent insulin signaling in early phase of differentiation. J Biol Chem. 2012 Mar 30;287(14):11566-78. doi: 10.1074/jbc.M111.259721. Epub 2012 Jan 31. PMID: 22298784; PMCID: PMC3322826.

3. Roupe KA, Yáñez JA, Teng XW, Davies NM. Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinosylvin in rats. J Pharm Pharmacol. 2006 Nov;58(11):1443-50. doi: 10.1211/jpp.58.11.0004. PMID: 17132206.

4. Swanson-Mungerson M, Ikeda M, Lev L, Longnecker R, Portis T. Identification of latent membrane protein 2A (LMP2A) specific targets for treatment and eradication of Epstein-Barr virus (EBV)-associated diseases. J Antimicrob Chemother. 2003 Aug;52(2):152-4. doi: 10.1093/jac/dkg306. Epub 2003 Jul 1. PMID: 12837743.

5. Geahlen RL, McLaughlin JL. Piceatannol (3,4,3',5'-tetrahydroxy-trans-stilbene) is a naturally occurring protein-tyrosine kinase inhibitor. Biochem Biophys Res Commun. 1989 Nov 30;165(1):241-5. doi: 10.1016/0006-291x(89)91060-7. PMID: 2590224.
PubChem Compound 667639
Last Modified Nov 11 2021
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